molecular formula C19H24N2O B183243 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide CAS No. 73826-19-4

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide

Cat. No. B183243
CAS RN: 73826-19-4
M. Wt: 296.4 g/mol
InChI Key: DYHYPBHKVBYHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2006 and has since then been studied for its potential therapeutic applications.

Mechanism Of Action

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and pain.

Biochemical And Physiological Effects

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect against neurodegeneration in models of Parkinson's disease and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in some experimental settings. Additionally, its potency and efficacy can vary depending on the experimental model and the dose used.

Future Directions

There are several potential future directions for research on 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide. One area of interest is the development of more potent and selective CB2 receptor agonists for therapeutic use. Another area of interest is the investigation of the potential of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide in the treatment of other conditions such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide and to optimize its dosing and administration in clinical settings.

Synthesis Methods

The synthesis of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide involves the reaction of 4-isobutylacetophenone with 4-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders.

properties

CAS RN

73826-19-4

Product Name

2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C19H24N2O/c1-13(2)11-16-5-7-17(8-6-16)15(4)19(22)21-18-12-14(3)9-10-20-18/h5-10,12-13,15H,11H2,1-4H3,(H,20,21,22)

InChI Key

DYHYPBHKVBYHCI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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